molecular formula C7H7ClN2O3 B149441 Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate CAS No. 127861-30-7

Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate

Cat. No. B149441
M. Wt: 202.59 g/mol
InChI Key: OBFFZLIOVNLYIL-UHFFFAOYSA-N
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Patent
US06972297B2

Procedure details

Methyl 2,6-dichloropyrimidine-4-carboxylate (10 g) (M. Winn et. al., J.Med.Chem. 36 (18), (1993), 2676-2688) in methanol (100 ml) was treated with sodium ethoxide (3 g) and left for 16 hours. Methanol was evaporated and the residue partitioned between dichloromethane and saturated aqueous NaHCO3. The organic was washed with brine, dried and evaporated to give the title compound (24%). NMR δ(CDCl3) 4.00(3H, s), 4.07(3H, s), 7.37(1H, s). (b) Sodium 2-chloro-6-methoxypyrimidine-4-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
24%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[C:4](Cl)[N:3]=1.[O-:13][CH2:14]C.[Na+]>CO>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[C:4]([O:13][CH3:14])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)C(=O)OC)Cl
Name
Quantity
3 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methanol was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane and saturated aqueous NaHCO3
WASH
Type
WASH
Details
The organic was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC(=CC(=N1)C(=O)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 24%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.